3,5-Dichlorosalicylic acid

概要

説明

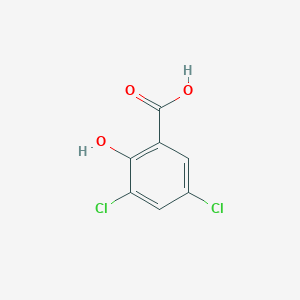

3,5-ジクロロサリチル酸: は、サリチル酸の塩素化誘導体であり、その生物活性で知られています。また、3,5-ジクロロ-2-ヒドロキシ安息香酸とも呼ばれます。この化合物は、ベンゼン環の3位と5位に2つの塩素原子、2位にヒドロキシル基、1位にカルボキシル基が存在することを特徴としています。 3,5-ジクロロサリチル酸の分子式はC7H4Cl2O3であり、分子量は207.01 g/molです .

2. 製法

合成経路および反応条件: 3,5-ジクロロサリチル酸は、サリチル酸の塩素化によって合成することができます。このプロセスは、サリチル酸を氷酢酸に溶解し、その後、制御された温度(8〜20°C)で塩素ガスを溶液に導入することを含みます。この反応は通常、約8時間実施され、塩素の導入が完了した後、さらに1時間の反応時間を行います。 生成物を冷却し、ろ過し、酸と水で洗浄し、乾燥させて3,5-ジクロロサリチル酸を得ます .

工業的生産方法: 工業的な環境では、3,5-ジクロロサリチル酸の生産は、同様の塩素化プロセスに従いますが、より大規模です。発煙硫酸とヨウ化カリウム触媒を使用すると、塩素化反応の効率を向上させることができます。反応混合物を70〜75°Cに加熱し、所望の生成物が生成されるまで塩素ガスを導入します。 その後、反応混合物を氷水に注ぎ、ろ過し、乾燥させて最終生成物を得ます .

3. 化学反応解析

反応の種類: 3,5-ジクロロサリチル酸は、以下を含むさまざまな化学反応を起こします。

置換反応: 化合物の塩素原子は、適切な条件下で他の官能基と置換することができます。

酸化反応: ヒドロキシル基は、対応するキノンを形成するために酸化することができます。

還元反応: カルボキシル基は、アルコール誘導体を形成するために還元することができます。

一般的な試薬と条件:

置換反応: 水酸化ナトリウムまたは水酸化カリウムなどの試薬を使用して、置換反応を促進することができます。

酸化反応: 過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用することができます。

還元反応: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主な生成物:

置換反応: 塩素原子を置換する異なる官能基を持つ生成物。

酸化反応: キノン誘導体。

還元反応: アルコール誘導体.

4. 科学研究への応用

3,5-ジクロロサリチル酸は、科学研究でいくつかの応用があります。

化学: 染料や医薬品など、さまざまな有機化合物の合成における中間体として使用されます。

生物学: ウシ血清アルブミンなどのタンパク質との化合物の相互作用は、タンパク質-リガンド相互作用を理解するために研究されています.

準備方法

Synthetic Routes and Reaction Conditions: 3,5-Dichlorosalicylic acid can be synthesized through the chlorination of salicylic acid. The process involves dissolving salicylic acid in glacial acetic acid and then introducing chlorine gas into the solution at a controlled temperature of 8-20°C. The reaction is typically carried out for about 8 hours, followed by an additional hour of reaction time after the chlorine introduction is complete. The product is then cooled, filtered, washed with acid and water, and dried to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The use of fuming sulfuric acid and a potassium iodide catalyst can enhance the efficiency of the chlorination reaction. The reaction mixture is heated to 70-75°C, and chlorine gas is introduced until the desired product is formed. The reaction mixture is then poured into ice water, filtered, and dried to obtain the final product .

化学反応の分析

Types of Reactions: 3,5-Dichlorosalicylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction Reactions: The carboxyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products with different functional groups replacing the chlorine atoms.

Oxidation Reactions: Quinone derivatives.

Reduction Reactions: Alcohol derivatives.

科学的研究の応用

Biochemical Studies

DCSA has been studied for its interaction with proteins, particularly as an inhibitor of human enzymes. A notable study detailed the interaction between DCSA and aldehyde reductase (ALR1), revealing its potential as a selective inhibitor for human 20alpha-hydroxysteroid dehydrogenase (AKR1C1). The structure of this complex was determined at a resolution of 2.41 Å, providing insights into inhibitor binding and selectivity .

Agricultural Applications

Recent research has explored the use of DCSA derivatives in agriculture. A patented ionic derivative, choline 3,5-dichlorosalicylate, was tested in sugar beet cultivation. The study assessed various treatments' effects on root yield and sugar polarization under different weather conditions. Results indicated significant improvements in root yield when treated with DCSA compared to control groups .

Environmental Monitoring

DCSA is also utilized as a reference standard in environmental analysis. It aids in the detection of pollutants in water sources, contributing to the assessment of water quality and safety . Its stability and effectiveness make it a valuable tool for environmental chemists.

Case Study 1: Inhibition of Enzymatic Activity

A study published in the Archives of Biochemistry and Biophysics demonstrated that DCSA effectively inhibits ALR1 activity. The inhibition mechanism was characterized through kinetic studies, showing that DCSA binds to the enzyme's active site, preventing substrate access .

Case Study 2: Agricultural Field Trials

Field trials conducted on sugar beet crops revealed that applying choline 3,5-dichlorosalicylate significantly enhanced root yields by approximately 30% compared to untreated controls. The trial results are summarized in Table 1 below:

| Treatment | Root Yield (kg/ha) | Sugar Polarization (%) |

|---|---|---|

| Control | 50 | 12 |

| Choline this compound | 65 | 14 |

The data indicate that DCSA not only improves yield but also enhances sugar content in crops .

作用機序

3,5-ジクロロサリチル酸の作用機序には、特定の分子標的との相互作用が含まれます。

類似化合物との比較

類似化合物:

- 3,4-ジクロロサリチル酸

- 3,6-ジクロロサリチル酸

- 4,5-ジクロロサリチル酸

- 4,6-ジクロロサリチル酸

比較:

- 3,5-ジクロロサリチル酸 は、塩素原子の特定の位置のためにユニークであり、その化学反応性と生物活性を影響を与えます。 たとえば、3,6-ジクロロサリチル酸は、3位と6位に塩素原子を持っており、3,5-ジクロロサリチル酸と比較して、異なる立体および電子効果をもたらします .

生物活性

3,5-Dichlorosalicylic acid (DCSA) is a derivative of salicylic acid known for its significant biological activities, particularly in pharmacology and plant biology. This article delves into the compound's biological effects, mechanisms of action, and its potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C₇H₄Cl₂O₃

- CAS Number : 320-72-9

- Molecular Weight : 191.01 g/mol

DCSA exhibits various biological activities through different mechanisms:

- Inhibition of Enzymes : DCSA has been identified as a potent inhibitor of human 20alpha-hydroxysteroid dehydrogenase (AKR1C1), which plays a role in steroid metabolism. The binding interactions were characterized using X-ray crystallography, revealing a network of hydrogen bonds with the enzyme active site .

- Interaction with Proteins : Studies have shown that DCSA interacts with bovine serum albumin (BSA), a model transport protein. This interaction is characterized by excited-state intramolecular proton transfer (ESIPT), which may influence the bioavailability and distribution of the compound in biological systems .

- Anti-inflammatory Effects : Similar to salicylic acid, DCSA exhibits anti-inflammatory properties. It has been suggested that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Inhibition of AKR1C1 :

- A study published in Archives of Biochemistry and Biophysics detailed the structural analysis of DCSA as an inhibitor of AKR1C1. The findings indicated that DCSA binds effectively to the enzyme, disrupting its function and highlighting its potential as a therapeutic agent in conditions where steroid metabolism is dysregulated .

- Impact on Plant Defense Mechanisms :

- Cytotoxicity Studies :

特性

IUPAC Name |

3,5-dichloro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNJGWCQEGROXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044914 | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Crystalline powder; [MSDSonline] | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: SUBLIMES, SLIGHT DECOMP | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL; SOL IN ETHER | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM DIL ALC, RHOMBIC PRISMS | |

CAS No. |

320-72-9 | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=320-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,5-dichloro-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dichlorosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6PXR32G3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

220-221 °C | |

| Record name | 3,5-DICHLOROSALICYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。